Sodium o-iodobenzoate
Description
Positional Isomerism in Iodobenzoic Acid Derivatives and Its Chemical Significance
Positional isomerism is a phenomenon where compounds with the same molecular formula have different structural formulas due to the different positions of a substituent group on a parent chain or ring. In the case of iodobenzoic acid, three positional isomers exist: ortho (2-iodo), meta (3-iodo), and para (4-iodo). The position of the iodine atom relative to the carboxyl group has a profound impact on the molecule's acidity, reactivity, and potential applications.
The "ortho effect" is a key concept in understanding the unique properties of o-iodobenzoic acid. wikipedia.org This effect describes the observation that ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers. wikipedia.org This increased acidity is attributed to steric hindrance between the ortho substituent (in this case, the iodine atom) and the carboxyl group, which forces the carboxyl group to twist out of the plane of the benzene (B151609) ring. wikipedia.org This twisting inhibits resonance between the carboxyl group and the phenyl ring, leading to a more acidic proton.
The differing electronic and steric environments of the isomers also influence their reactivity in chemical reactions. For instance, the proximity of the iodine and carboxylic acid groups in the ortho isomer can lead to unique intramolecular reactions and the formation of cyclic structures. mdpi.com
Table 1: Comparison of Iodobenzoic Acid Isomers
| Property | o-Iodobenzoic Acid | m-Iodobenzoic Acid | p-Iodobenzoic Acid |
| IUPAC Name | 2-Iodobenzoic acid wikipedia.org | 3-Iodobenzoic acid | 4-Iodobenzoic acid wikipedia.org |
| CAS Number | 88-67-5 wikipedia.org | 603-95-2 | 619-58-9 wikipedia.org |
| Melting Point | 162 °C wikipedia.org | 185-187 °C | 270–273 °C wikipedia.org |
| Acidity (pKa) | More acidic due to the ortho effect wikipedia.orgpearson.com | Intermediate acidity | Least acidic pearson.com |
This table provides a comparative overview of the physical properties of the three positional isomers of iodobenzoic acid.
Overview of Sodium o-Iodobenzoate's Role in Modern Synthetic Chemistry
This compound, and its parent acid, 2-iodobenzoic acid, are valuable reagents in modern synthetic chemistry. One of the most significant applications of 2-iodobenzoic acid is as a precursor for the synthesis of hypervalent iodine reagents, such as 2-iodylbenzoic acid (IBX) and Dess-Martin periodinane. wikipedia.orgebi.ac.uk These reagents are widely used as mild and selective oxidizing agents for a variety of functional groups, particularly in the oxidation of alcohols to aldehydes and ketones. ebi.ac.ukresearchgate.net
The reactivity of the carbon-iodine bond in this compound makes it a useful substrate in various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex organic molecules, including pharmaceuticals and natural products. For example, o-iodobenzoates can participate in Negishi cross-coupling reactions, where an organozinc compound is coupled with an organic halide in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond. rsc.org
Furthermore, the reduction of potassium o-iodobenzoate has been studied to generate sp2 carbon radicals, demonstrating its utility in radical chemistry. conicet.gov.ar The iodine atom can be abstracted to initiate radical cyclization reactions, leading to the formation of heterocyclic compounds. conicet.gov.ar
Recent research has also explored the direct, ortho-selective iodination of benzoic acids using iridium catalysts, providing an efficient route to o-iodobenzoic acid derivatives. acs.org This method highlights the ongoing interest in developing more efficient and selective ways to synthesize these important building blocks.
Table 2: Key Reactions Involving o-Iodobenzoic Acid and its Derivatives
| Reaction Type | Reagents | Product Type | Significance |
| Oxidation | Oxone | 2-Iodoxybenzoic acid (IBX) researchgate.net | Precursor to mild and selective oxidizing agents. wikipedia.orgebi.ac.uk |
| Esterification | Methanol | Methyl 2-iodobenzoate (B1229623) sigmaaldrich.com | Formation of ester derivatives for further functionalization. |
| Negishi Cross-Coupling | Organozinc reagents, Pd or Ni catalyst | Biphenyl derivatives rsc.org | Formation of carbon-carbon bonds. rsc.org |
| Radical Cyclization | Radical initiators | Heterocyclic compounds conicet.gov.ar | Synthesis of cyclic structures. conicet.gov.ar |
This interactive table summarizes some of the key synthetic transformations involving o-iodobenzoic acid and its derivatives.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2532-17-4 |
|---|---|
Molecular Formula |
C7H4INaO2 |
Molecular Weight |
270 g/mol |
IUPAC Name |
sodium;2-iodobenzoate |
InChI |
InChI=1S/C7H5IO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 |
InChI Key |
XBMGRDWEYMVTOS-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])I.[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])I.[Na+] |
Other CAS No. |
2532-17-4 |
Related CAS |
88-67-5 (Parent) |
Synonyms |
2-iodobenzoic acid 2-iodobenzoic acid, 123I-labeled 2-iodobenzoic acid, 125I-labeled 2-iodobenzoic acid, 131I-labeled 2-iodobenzoic acid, monosodium salt 2-iodobenzoic acid, monosodium salt, 131I-labeled 2-iodobenzoic acid, potassium salt 2-iodobenzoic-(125)I acid o-iodobenzoic-(125)I acid OISB ortho-iodo-sodium benzoate Progonasyl sodium 2-iodobenzoate |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Synthesis of Sodium o-Iodobenzoate from Ortho-Iodobenzoic Acid
The formation of this compound from ortho-iodobenzoic acid is a direct and uncomplicated acid-base neutralization reaction. The significance of this salt is often linked to its use in subsequent reactions, such as the synthesis of iodylbenzoic acid, where starting with the sodium salt can be advantageous. mdpi.comscispace.com
The most common and straightforward method for preparing this compound involves the stoichiometric reaction of ortho-iodobenzoic acid with a suitable sodium base. A typical procedure involves dissolving ortho-iodobenzoic acid in water and adding a molar equivalent of sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH). mdpi.comresearchgate.net The reaction with sodium bicarbonate results in the formation of this compound, water, and carbon dioxide gas, which is observed as foaming. mdpi.com The use of sodium hydroxide similarly yields the salt and water. The resulting aqueous solution of this compound can then be used directly or the solid salt can be isolated upon evaporation of the water.
Table 1: Stoichiometric Synthesis of this compound
| Reactant 1 | Reactant 2 | Product(s) |
|---|---|---|
| Ortho-Iodobenzoic Acid | Sodium Bicarbonate | This compound, Water, Carbon Dioxide |
The standard synthesis of this compound via aqueous acid-base neutralization is inherently efficient and aligns with the principles of green chemistry. The reaction is typically quantitative, proceeds in water as an environmentally benign solvent, and produces minimal waste. Consequently, extensive research into "optimized" or "greener" alternatives is not prevalent in the literature, as the existing method is already considered highly effective. The focus of green chemistry in this area has instead been on the subsequent use of ortho-iodobenzoic acid to create hypervalent iodine reagents. mdpi.comnih.gov
Ortho-Iodobenzoic Acid as a Crucial Precursor for Hypervalent Iodine Reagents
Ortho-iodobenzoic acid is a key starting material for the synthesis of several powerful hypervalent iodine reagents. chemicalbook.com The proximity of the carboxylic acid group to the iodine atom allows for the formation of stable cyclic structures, which modulates the reactivity and stability of the resulting oxidants. mdpi.com These reagents are valued for their mild reaction conditions, selectivity, and reduced environmental impact compared to heavy-metal-based oxidants. princeton.edu
2-Iodosobenzoic acid (IBA) is a trivalent cyclic hypervalent iodine oxidant that can be prepared from 2-iodobenzoic acid (2-IB). researchgate.net It serves as a versatile catalyst and reagent in a variety of organic transformations. nih.gov
A particularly practical and safe method for synthesizing IBA involves the oxidation of 2-iodobenzoic acid using Oxone® (a stable triple salt of 2KHSO₅·KHSO₄·K₂SO₄) in an aqueous solution. mdpi.comnih.gov This approach is conducted under mild conditions, often at room temperature, and is lauded for its ability to produce IBA without contamination by the potentially hazardous and explosive pentavalent analogue, IBX. mdpi.comnih.govnih.gov The reaction conditions, such as temperature and the amount of Oxone®, can be optimized to ensure high yields for various substituted 2-iodobenzoic acids. researchgate.net
Furthermore, the synthesized IBA can act as a precursor for a host of other cyclic organoiodine(III) derivatives. nih.gov Through solvolytic derivatization of the hydroxy group, a wide range of ligands can be introduced, including acetate (B1210297) (OAc), methoxy (B1213986) (OMe), tosylate (OTs), and various halides, creating a library of reagents with tailored reactivity. nih.gov
Table 2: Synthesis of 2-Iodosobenzoic Acid (IBA)
| Precursor | Oxidizing Agent | Solvent | Key Feature |
|---|
2-Iodoxybenzoic acid (IBX), a pentavalent hypervalent iodine compound, is one of the most widely used oxidizing agents in modern organic synthesis, particularly for the oxidation of alcohols to aldehydes and ketones. wikipedia.orgfrontiersin.org The most common and improved synthesis of IBX involves the oxidation of 2-iodobenzoic acid with an excess of Oxone® in an aqueous solution heated to around 70°C. wikipedia.orgnih.gov This method has largely replaced older protocols that used potassium bromate, as the Oxone-based synthesis avoids bromine-containing impurities that were thought to contribute to the explosive nature of early IBX samples. wikipedia.orgbaranlab.org
In addition to its direct preparation and use, catalytic systems have been developed where o-iodobenzoic acid is oxidized in situ to the active IBX species by a co-oxidant, typically Oxone®. nih.govresearchgate.net This allows for the use of the less hazardous 2-iodobenzoic acid as a catalytic precursor. researchgate.net
Esters of IBX represent another class of these powerful oxidants. They can be conveniently prepared through the oxidation of the corresponding esters of 2-iodobenzoic acid. For example, treating methyl 2-iodobenzoate (B1229623) with sodium hypochlorite (B82951) solution and acetic acid yields methyl 2-iodoxybenzoate, a stable microcrystalline product. acs.org
Table 3: Common Synthesis of 2-Iodoxybenzoic Acid (IBX)
| Precursor | Oxidizing Agent | Solvent/Conditions | Product |
|---|---|---|---|
| 2-Iodobenzoic Acid | Oxone® (excess) | Water, ~70°C | 2-Iodoxybenzoic Acid (IBX). wikipedia.org |
| 2-Iodobenzoic Acid | Potassium Bromate / Sulfuric Acid | Acidic solution | 2-Iodoxybenzoic Acid (IBX). wikipedia.org |
The utility of ortho-iodobenzoic acid extends beyond the synthesis of IBA and IBX to other specialized hypervalent iodine reagents. A notable example is the creation of vinylbenziodoxolones (VBX). These novel hypervalent iodine(III) reagents are synthesized in a one-pot reaction starting from 2-iodobenzoic acid. chemicalbook.com VBX reagents exhibit excellent stability and have been investigated for their unique reactivity in vinylation reactions, demonstrating different regioselectivity compared to their acyclic counterparts. chemicalbook.com
Additionally, the derivatization of IBX and its esters provides access to further iodine(V) compounds. For instance, methyl 2-iodoxybenzoate can be readily converted to the corresponding diacetate or bis(trifluoroacetate) reagents by treatment with acetic anhydride (B1165640) or trifluoroacetic anhydride, respectively, further expanding the toolkit of available hypervalent iodine oxidants. acs.org
Advanced Chemical Transformations Mediated by Sodium O Iodobenzoate and Its Derivatives
Catalytic Oxidation Reactions
The conversion of sodium o-iodobenzoate to its higher-valent iodine derivatives, such as o-iodoxybenzoic acid (IBX), unlocks its potential as a potent oxidizing agent. These reagents are known for their selectivity and effectiveness under mild conditions, offering a valuable alternative to traditional metal-based oxidants.
Hypervalent Iodine(V) Reagents as Selective Oxidants
Hypervalent iodine(V) compounds derived from 2-iodobenzoic acid, like IBX, are highly selective oxidants. nih.gov They are particularly effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation of the aldehydes to carboxylic acids. nsf.govorganic-chemistry.org This selectivity is a significant advantage over many other strong oxidizing agents. The reactions are typically clean, high-yielding, and avoid the use of heavy metals, making them environmentally more benign. researchgate.net
For instance, IBX smoothly converts a wide range of alcohols to their corresponding carbonyl compounds. The reagent's effectiveness is demonstrated across various substrates, including those with sensitive functional groups.
Table 1: Selective Oxidation of Alcohols using IBX
| Substrate (Alcohol) | Product (Carbonyl Compound) | Typical Yield (%) |
|---|---|---|
| Benzyl alcohol | Benzaldehyde | >95 |
| 1-Octanol | Octanal | ~90 |
| Cyclohexanol | Cyclohexanone | >95 |
| 2-Butanol | 2-Butanone | >95 |
This table presents typical yields for the selective oxidation of various alcohols to carbonyl compounds using o-Iodoxybenzoic acid (IBX), a derivative of this compound.
In Situ Generation and Organocatalytic Applications
A significant advancement in hypervalent iodine chemistry is the development of catalytic systems where the active iodine(V) oxidant is generated in situ. This approach avoids the need to handle potentially explosive solid IBX. organic-chemistry.org Typically, a precursor such as 2-iodobenzoic acid or 2-iodosobenzoic acid (IBA) is used in catalytic amounts along with a stoichiometric terminal oxidant, most commonly Oxone (potassium peroxymonosulfate). researchgate.netorganic-chemistry.org
Arylation and Functionalization Strategies
Derivatives of this compound are crucial precursors in the synthesis of diaryliodonium salts, which are versatile and powerful arylating agents. These reagents enable the formation of carbon-carbon and carbon-heteroatom bonds, often under metal-free conditions. nih.govnih.gov
Utilization in Diaryliodonium Salt Chemistry
Diaryliodonium salts are hypervalent iodine(III) compounds that act as electrophilic aryl sources. rsc.org They are synthesized by the oxidation of an aryl iodide, such as 2-iodobenzoic acid, in the presence of another aromatic compound. nih.govumn.edu The reaction typically proceeds through the formation of a hypervalent iodine intermediate which is then attacked by the arene. umn.edu
These salts are stable, easy to handle, and can be designed to selectively transfer one aryl group over another, particularly in unsymmetrical salts. organic-chemistry.orgtcichemicals.com Their versatility makes them indispensable in synthetic chemistry for constructing complex molecular architectures.
Table 2: Synthesis of Diaryliodonium Salts
| Aryl Iodide Precursor | Arene | Product (Diaryliodonium Salt) | Counterion (X⁻) |
|---|---|---|---|
| Iodoarene | Benzene (B151609) | Diphenyliodonium | Triflate, Tetrafluoroborate |
| Iodoarene | Toluene | Phenyl(tolyl)iodonium | Tosylate |
| 2-Iodobenzoic acid derivative | Anisole | (2-Carboxyphenyl)(4-methoxyphenyl)iodonium | Triflate |
This table shows examples of diaryliodonium salts synthesized from aryl iodide precursors, demonstrating the versatility of this class of compounds.
Metal-Free Arylation Approaches
A major application of diaryliodonium salts is in transition-metal-free arylation reactions. diva-portal.org These reagents are sufficiently electrophilic to arylate a wide range of nucleophiles, including amines (N-arylation), phenols (O-arylation), thiols (S-arylation), and carbon nucleophiles like enolates (C-arylation), without the need for a metal catalyst. nih.govtcichemicals.comresearchgate.net
Metal-free arylation is highly advantageous as it avoids potential contamination of the products with toxic heavy metals, which is particularly important in pharmaceutical synthesis. nih.gov The reactions often proceed under mild conditions with high efficiency and functional group tolerance. nih.govbeilstein-journals.org For example, the O-arylation of phenols using diaryliodonium salts is a classic and efficient method for synthesizing diaryl ethers, which are common motifs in natural products and pharmaceuticals. nih.gov
Dehalogenation Processes
Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule. This process is typically a reduction. While hypervalent iodine compounds derived from this compound are primarily known for their oxidizing properties, the broader field of halogen chemistry includes various dehalogenation methods.
Processes for reductive dehalogenation often employ electropositive metals like sodium or calcium in the presence of an alcohol, or Grignard reagents followed by hydrolysis. wikipedia.orggoogle.com Catalytic hydrodehalogenation, which replaces a carbon-halogen bond with a carbon-hydrogen bond, is also a common approach. wikipedia.org
The chemistry of this compound and its derivatives is centered on the electrophilic and oxidizing nature of the iodine center. Consequently, their application as the primary reagent in reductive dehalogenation processes is not a characteristic or widely reported transformation, as their fundamental reactivity is oxidative. The iodine atom in these compounds typically acts as a leaving group in arylation reactions or as the central atom in oxidation cycles, rather than as a promoter for reductive cleavage of other halogen bonds.
Complexation and Coordination Chemistry in Multi-Component Systems
The o-iodobenzoate anion is an effective ligand in the construction of multinuclear coordination complexes. Its ability to bridge metal centers facilitates the formation of intricate and functional molecular architectures.
These types of structures are of interest for their potential magnetic and luminescent properties, which can be tuned by altering the constituent metal ions and ligands. The general formula for a series of such compounds is DyNaX₄[12-MCMn(III)N(shi)-4], where X can be 2-iodobenzoate (B1229623).
The reaction of 2-iodobenzoic acid with zinc nitrate in the presence of pyridine derivatives leads to the formation of binuclear zinc(II) carboxylate complexes. researchgate.net These complexes have the general formula [Zn₂(2-IBA)₄L₂], where 2-IBA is 2-iodobenzoate and L is a pyridine-based ligand such as 3-chloropyridine or 4-ethylpyridine. researchgate.net
In these structures, the two zinc ions are bridged by four 2-iodobenzoate ligands. Each zinc atom is also coordinated to one neutral pyridine-based ligand, completing its coordination sphere. X-ray crystallography studies have revealed the detailed molecular structure of these complexes, showing specific noncovalent interactions, such as I···I interactions, in some cases. researchgate.net
Table 1: Examples of Binuclear Zn(II) 2-Iodobenzoate Complexes
| Ligand (L) | Complex Formula |
|---|---|
| 3-Chloropyridine | [Zn₂(C₇H₄IO₂)₄(C₅H₄ClN)₂] |
| 4-Ethylpyridine | [Zn₂(C₇H₄IO₂)₄(C₇H₉N)₂] |
This table is based on data from reference researchgate.net.
Practical and Scalable Synthetic Implementations
The iodobenzoate framework is a valuable scaffold in organic synthesis, particularly for the introduction of fluorinated groups, which are of significant interest in medicinal and materials chemistry.
A significant application of substituted iodobenzoate esters is in the synthesis of difluoromethylated aromatic compounds. A safe and practical protocol for the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate has been developed and successfully implemented on a multi-kilogram scale. mdpi.comresearchgate.net
The reaction utilizes sodium chlorodifluoroacetate as a precursor for difluorocarbene (:CF₂), which then reacts with the hydroxyl group of the iodobenzoate ester in the presence of a base like potassium carbonate. mdpi.com This process avoids the use of hazardous gases such as chlorodifluoromethane. mdpi.com The successful scale-up of this reaction highlights its industrial applicability. mdpi.comresearchgate.net
Table 2: Key Reagents and Conditions for Difluoromethylation of Methyl 4-hydroxy-3-iodobenzoate
| Substrate | Difluorocarbene Source | Base | Scale | Yield | Purity |
|---|---|---|---|---|---|
| Methyl 4-hydroxy-3-iodobenzoate | Sodium chlorodifluoroacetate | Potassium carbonate | 7 kg | 99% | 99% |
This table is based on data from references mdpi.com and researchgate.net.
This reaction is a key step in the synthesis of more complex molecules, where the difluoromethoxy group imparts unique properties. The presence of the iodine atom in the product allows for further functionalization through reactions like the Sonogashira coupling. mdpi.com
Structural Characterization and Spectroscopic Analysis
Advanced Crystallographic Investigations
While the crystal structure of simple sodium o-iodobenzoate is not extensively detailed in publicly available literature, comprehensive structural data has been obtained for its complexes and derivatives. These studies are crucial for understanding the coordination behavior and steric profile of the o-iodobenzoate anion.
A notable example is the crystal structure of a cobalt(II) complex, specifically Diaquabis(2-iodobenzoato-κO)bis(nicotinamide-κN¹)cobalt(II), [Co(C₇H₄IO₂)₂(C₆H₆N₂O)₂(H₂O)₂]. nih.gov In this complex, the cobalt(II) ion is situated on an inversion center, creating a slightly distorted octahedral coordination environment. The o-iodobenzoate anion acts as a monodentate ligand, coordinating to the cobalt center through one of its carboxylate oxygen atoms. nih.gov
Another relevant series of structures includes heterotrimetallic 12-metallacrown-4 compounds, such as those involving dysprosium, manganese, and sodium, where 2-iodobenzoate (B1229623) acts as a bridging anion. researchgate.netresearchgate.net Similarly, binuclear zinc(II) complexes with 2-iodobenzoate and pyridine-based ligands have been synthesized and structurally characterized. researchgate.net The structure of a salt formed between 1-(4-nitrophenyl)piperazine (B103982) and 2-iodobenzoic acid has also been reported, providing further insight into the conformation of the 2-iodobenzoate anion. iucr.org
The crystallographic data for the aforementioned cobalt(II) complex provides a concrete example of the o-iodobenzoate ligand's structural parameters in a coordinated state.
Interactive Table 1: Selected Crystallographic Data for [Co(C₇H₄IO₂)₂(C₆H₆N₂O)₂(H₂O)₂] nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₆H₂₄CoI₂N₄O₈ |
| Molecular Weight | 833.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.9475 (2) |
| b (Å) | 19.7551 (4) |
| c (Å) | 9.7070 (3) |
| β (°) | 108.642 (3) |
| Volume (ų) | 1444.07 (7) |
This data represents a complex containing the 2-iodobenzoate anion, providing insight into its structural behavior.
In this structure, the dihedral angle between the carboxylate group and the adjacent benzene (B151609) ring is 22.33 (31)°. nih.gov This twisting is a common feature in ortho-substituted benzoates, arising from steric hindrance between the substituent and the carboxylate group.
The crystal packing of o-iodobenzoate derivatives is governed by a network of non-covalent interactions, including hydrogen and halogen bonds. au.dkrsc.org In the crystal structure of the cobalt(II) complex mentioned above, intermolecular N-H···O, O-H···O, and C-H···O hydrogen bonds link the individual complex molecules into a three-dimensional supramolecular network. nih.gov An intramolecular O-H···O hydrogen bond is also observed between the coordinated water molecule and the carboxylate group. nih.gov
In related structures of halobenzoic acid derivatives, the interplay between hydrogen bonds (O-H···O, N-H···O) and halogen bonds (C-I···O) is crucial in assembling molecules into larger architectures. iucr.org The structure of binuclear Zn(II) 2-iodobenzoate complexes also reveals specific noncovalent I···I interactions, which can influence crystal packing. researchgate.net These interactions are fundamental in crystal engineering for designing solids with specific properties.
Spectroscopic Probing of Molecular Structure and Conformation
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) are essential for characterizing the molecular structure, particularly in solution or when single crystals are unavailable. photothermal.com
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For this compound, the spectra are influenced by the electronegative iodine atom and the carboxylate group.
The ¹³C NMR spectrum provides further structural confirmation. For 2-iodobenzoic acid hydrazide, the six aromatic carbons are observed at δ 94.56, 128.39, 128.84, 131.35, 139.60, and 142.11 ppm, with the carbonyl carbon at 168.61 ppm. mdpi.com The carbon atom bearing the iodine (C-I) typically appears at a distinctive chemical shift, for instance, at 94.56 ppm in the hydrazide derivative. mdpi.com
Interactive Table 2: Representative NMR Chemical Shifts (δ, ppm) for 2-Iodobenzoic Acid Derivatives in DMSO-d₆
| Compound | ¹H NMR (Aromatic Protons) | ¹³C NMR (Aromatic & Carbonyl Carbons) | Reference |
|---|---|---|---|
| 2-Iodobenzoic Acid | 7.72-8.03 | 120.3 (C2), 126.2 (C3), 130.3 (C5), 131.0 (C1), 131.4 (C6), 134.4 (C4), 167.7 (COOH) | mdpi.com |
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. photothermal.com The spectra of this compound are characterized by vibrations of the carboxylate group, the carbon-iodine bond, and the aromatic ring.
The most prominent bands in the IR spectrum are associated with the carboxylate group (COO⁻). The asymmetric stretching vibration (νₐₛ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)) are key diagnostic peaks. For sodium salts of m-iodobenzoic acid, these bands appear around 1550-1600 cm⁻¹ and 1390-1410 cm⁻¹, respectively. acs.org Similar ranges are expected for the ortho isomer. The separation between these two bands (Δν) can provide information about the coordination mode of the carboxylate group in metal complexes.
The C-I stretching vibration is expected to appear in the far-infrared region. In the vibrational analysis of 2,3,5-tri-iodobenzoic acid, the C-I stretching vibration was identified at 507 cm⁻¹. core.ac.uk Other characteristic bands include C-H stretching of the aromatic ring (typically above 3000 cm⁻¹) and various in-plane and out-of-plane bending vibrations of the ring. core.ac.uk
Interactive Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for Iodobenzoate Derivatives
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Compound/Reference |
|---|---|---|
| νₐₛ(COO⁻) | ~1550 - 1600 | Sodium m-iodobenzoate acs.org |
| νₛ(COO⁻) | ~1390 - 1410 | Sodium m-iodobenzoate acs.org |
| C=O Stretch (acid) | 1616 - 1647 | 2-Iodosobenzoic acid derivatives mdpi.comsemanticscholar.org |
| C-I Stretch | ~507 | 2,3,5-tri-iodobenzoic acid core.ac.uk |
These spectroscopic and crystallographic studies collectively provide a comprehensive and detailed picture of the structural features of this compound and its derivatives, highlighting the influence of the ortho-iodo substituent on its molecular geometry, crystal packing, and spectral properties.
Theoretical and Mechanistic Studies
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool for predicting and understanding the behavior of molecules like sodium o-iodobenzoate at an electronic level. Among the various methods, Density Functional Theory (DFT) has emerged as a particularly valuable approach.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. ufv.brscirp.org This approach allows for the calculation of various molecular properties that help in understanding the molecule's stability, reactivity, and spectroscopic characteristics. While specific, in-depth DFT studies focusing exclusively on this compound are not extensively detailed in the literature, the methodology has been widely applied to substituted benzoates, including iodo-isomers, providing a framework for its theoretical analysis. researchgate.netoup.com
DFT calculations are typically employed to determine optimized geometrical structures, energies, and electronic properties such as dipole moments and atomic charges. researchgate.net For substituted benzoates, methods like B3LYP and B3PW91 with various basis sets (e.g., 6-311++G**) are commonly used to compute these parameters. researchgate.net Such studies also allow for the calculation of theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts, which can be compared with experimental data to validate the computational models. researchgate.net
Furthermore, DFT is crucial for elucidating reaction pathways by calculating the energies of reactants, transition states, and products. diva-portal.org This allows researchers to map the potential energy surface of a reaction, identify the most likely mechanism, and rationalize observed stereochemical and regiochemical outcomes. diva-portal.org For instance, in reactions involving hypervalent iodine reagents derived from o-iodobenzoic acid, DFT can help model the transition states of complex, multi-step transformations. diva-portal.org
Table 1: Representative Parameters Calculated Using DFT for Substituted Benzoates This table is illustrative of the types of data generated in DFT studies of related compounds, based on available literature. researchgate.netoup.com
| Calculated Parameter | Significance |
| Optimized Geometry | Predicts bond lengths and angles of the most stable conformation. |
| Total Energy | Indicates the thermodynamic stability of the molecule. |
| Dipole Moment | Provides insight into the molecule's polarity and intermolecular interactions. |
| Atomic Charges | Helps to identify electrophilic and nucleophilic sites within the molecule. |
| Vibrational Frequencies | Correlates with experimental IR and Raman spectra for structural confirmation. |
| NMR Chemical Shifts | Predicts 1H and 13C NMR spectra, aiding in structure elucidation. |
| Aromaticity Indices | Quantifies the aromatic character of the benzene (B151609) ring. |
Elucidation of Reaction Mechanisms
Understanding the precise steps through which reactions occur is fundamental to controlling and optimizing chemical synthesis. For this compound, mechanistic studies primarily focus on its role in transformations mediated by hypervalent iodine compounds and in radical chemistry.
This compound is a precursor to, and a product of, reactions involving important hypervalent iodine(III) and iodine(V) reagents, such as 2-iodoxybenzoic acid (IBX) and its derivatives. The high stability of the o-iodobenzoate anion often serves as a thermodynamic driving force for oxidative transformations mediated by λ³-iodanes, where the iodine center is reduced from a hypervalent state. nih.gov
Mechanistic studies have revealed complex pathways where the o-iodobenzoate moiety can act as a nucleophile or a leaving group. For example, in certain palladium-catalyzed reactions using 1-alkynyl-1,2-benziodoxol-3(1H)-one (EBX), a hypervalent iodine reagent derived from o-iodobenzoic acid, a proposed mechanism involves the addition of a Pd(II)-2-iodobenzoate species to a triple bond. beilstein-journals.org In other transformations, the entire 2-iodoaryl group is transferred, incorporating both the iodine atom and the aryl ring into the final product, which improves the atom economy of the reaction. nih.gov Cascade reactions have been developed where an initial oxidation is followed by the incorporation of the resulting iodoarene, highlighting the dual role of these reagents. nih.govbeilstein-journals.org
The o-iodobenzoate anion is a key species in the initiation of certain radical chain reactions. Hypervalent iodine(III) reagents, such as those used for trifluoromethylation, can undergo a single-electron transfer (SET) reduction to generate a radical (e.g., CF₃•) and the o-iodobenzoate anion. acs.org This initiation step is central to radical cascade reactions that form complex heterocyclic structures. acs.org
The mechanism typically proceeds as follows:
Initiation: An initiator, such as an iodide ion, reduces the hypervalent iodine(III) reagent. This generates a trifluoromethyl radical (CF₃•) and the stable ortho-iodobenzoate anion. acs.org
Propagation: The generated radical adds to a substrate, such as an isonitrile or an alkene, creating a new radical intermediate. acs.org
Cascade/Termination: This intermediate can undergo further cyclization or other transformations before the chain is terminated. acs.org
Studies on the dehalogenation of iodo-substituted benzoates, including the ortho-isomer, using non-thermal plasmas have also shed light on radical mechanisms. rsc.orgrsc.orgresearchgate.net In these systems, radicals like H• and •OH are generated in the plasma and initiate a radical chain reaction in an aqueous solution of the iodobenzoate. rsc.orgresearchgate.net The efficiency of these reactions can be influenced by the specific plasma gas used (e.g., He vs. N₂). rsc.orgresearchgate.net The reduction of potassium o-iodobenzoate by silyl (B83357) radicals has also been noted, where the iodine atom is readily abstracted to form an sp² carbon radical, demonstrating the susceptibility of the C-I bond to radical cleavage. conicet.gov.ar
Analytical Methodologies for Identification and Quantification
Advanced Chromatographic Separations
Chromatographic techniques are fundamental in the analysis of sodium o-iodobenzoate, providing the means to separate the compound from impurities and quantify its presence with high precision.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary method for the analysis of o-iodobenzoic acid and its sodium salt. A notable HPLC method for determining o-iodobenzoic acid content in sodium o-iodohippurate material utilizes a specific mobile phase to achieve rapid and accurate results. iaea.org The separation is typically performed on a C18 reversed-phase column.
For the analysis of benzoic acid derivatives, including iodinated forms, various HPLC conditions have been established. A common approach involves using a mobile phase consisting of an acetonitrile (B52724) and water mixture, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Isocratic elution with a mixture of acetonitrile and a buffer, such as sodium acetate (B1210297) and acetic acid at a controlled pH, has also been successfully employed. mdpi.com
Table 1: Exemplary HPLC Parameters for the Analysis of Iodinated Benzoic Acid Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18-bonded phase | tandfonline.com |
| Mobile Phase | Acetonitrile-water with tetrabutylammonium (B224687) ion | tandfonline.com |
| Acetonitrile, water, and phosphoric acid | sielc.com | |
| Sodium acetate and acetic acid buffer (pH 4.0): acetonitrile (70:30) | mdpi.com | |
| Detection | UV at 230 nm | tandfonline.com |
| UV at 254 nm | mdpi.com | |
| Flow Rate | 0.8 mL/min | mdpi.com |
| Injection Volume | 20 µL | mdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) offers a higher level of selectivity and sensitivity for the identification and quantification of this compound. This technique combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. A method for the selective detection of organic iodine compounds, including 2-iodobenzoic acid, has been developed using LC-high resolution mass spectrometry (LC-HRMS). ebi.ac.ukresearchgate.net This approach uses the extracted ion chromatograms of the iodine ion to identify unknown organic iodine compounds. ebi.ac.ukresearchgate.net
For the analysis of benzoic acid and its derivatives, LC-MS methods often employ electrospray ionization (ESI) in negative ion mode, monitoring the deprotonated molecule [M-H]⁻. ambeed.com The mobile phase for LC-MS applications is typically a mixture of acetonitrile and water with a volatile acid modifier like formic acid to ensure compatibility with the mass spectrometer. sielc.com
Spectrophotometric Detection Techniques
Spectrophotometric methods are valuable for the rapid quantification and characterization of this compound, relying on the molecule's interaction with electromagnetic radiation.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a straightforward and widely used technique for the analysis of aromatic compounds like this compound. The UV spectrum of o-iodobenzoic acid shows characteristic absorption bands. nist.gov The absorption spectrum of benzoic acids is influenced by the substituents on the benzene (B151609) ring. cdnsciencepub.com For o-iodobenzoic acid, the interaction between the carboxyl group and the iodo atom is apparent in its UV spectrum. cdnsciencepub.com The NIST Chemistry WebBook provides UV/Visible spectrum data for 2-iodobenzoic acid. nist.gov While the exact λmax (wavelength of maximum absorbance) can vary slightly with the solvent and pH, it provides a basis for quantitative analysis using the Beer-Lambert law.
Radiochemical Purity Analysis for Labeled Forms
When this compound is synthesized with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), its radiochemical purity must be assessed to ensure that the radioactivity is associated with the desired chemical form.
Radiochromatography (TLC, Computerized Systems)
Radiochromatography is the cornerstone for determining the radiochemical purity of labeled compounds. This involves separating the radiolabeled compound from radioactive impurities using chromatographic techniques and then detecting the distribution of radioactivity.
Thin-Layer Chromatography (TLC): Instant thin-layer chromatography (ITLC) is a common method for assessing the radiochemical purity of radiolabeled antibodies and other molecules. snmjournals.org The purity is determined by spotting the sample on a TLC plate and developing it with a suitable mobile phase. The distribution of radioactivity on the plate is then measured using a scanner.
High-Performance Liquid Chromatography (Radio-HPLC): For a more precise analysis, radio-HPLC is employed. This technique couples an HPLC system with a radiation detector. It allows for the separation and quantification of the radiolabeled product and any radioactive impurities with high resolution. For instance, the radiochemical purity of radioiodinated bicyclic RGD peptide derivatives, which are synthesized using a radioiodinated benzoate (B1203000) derivative, was confirmed to be over 99% after HPLC purification. mdpi.com Similarly, the analysis of p-[¹²⁵I]Iodobenzoic acid and p-[²¹¹At]Astatobenzoic acid derivatives is carried out using reversed-phase radio-HPLC. mdpi.com
Table 2: Radio-HPLC Parameters for Analysis of Radioiodinated Benzoic Acid Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | Alltech Altima C18 | mdpi.com |
| Mobile Phase | Gradient of MeOH and 0.1% aqueous HOAc (pH 3.25) | mdpi.com |
| Flow Rate | 1 mL/min | mdpi.com |
| Detection | Radiation Detector | mdpi.com |
The synthesis of radioiodinated compounds like 6-(4-azido-3-[¹³¹I]iodobenzyloxy)-9H-purin-2-amine also relies on radio-HPLC for purification and determination of radiochemical purity. nih.gov
Q & A
Q. What are the standard methodologies for synthesizing and characterizing sodium o-iodobenzoate in laboratory settings?
Synthesis typically involves iodination of o-nitrobenzoic acid followed by reduction and neutralization. Characterization requires techniques like nuclear magnetic resonance (NMR) for structural confirmation, X-ray diffraction (XRD) for crystallographic analysis, and mass spectrometry (MS) for molecular weight validation. Purity assessment should include high-performance liquid chromatography (HPLC) with UV detection . Control experiments (e.g., elemental analysis) are critical to confirm stoichiometry and exclude impurities .
Q. How do solubility and stability properties of this compound influence experimental design in aqueous systems?
this compound is hygroscopic and moderately soluble in water, requiring storage in anhydrous conditions to prevent hydrolysis. Stability studies under varying pH (e.g., 3–10) and temperature (4–60°C) are essential for designing kinetic or thermodynamic experiments. Buffered solutions (e.g., phosphate buffer) are recommended to maintain ionic strength and minimize degradation .
Q. What spectroscopic techniques are most effective for tracking this compound in reaction mixtures?
UV-Vis spectroscopy (λ~270 nm) is suitable for real-time monitoring due to the aromatic iodobenzene moiety. For quantitative analysis, coupling with reverse-phase HPLC provides higher sensitivity. Infrared (IR) spectroscopy can confirm functional group integrity, particularly the carboxylate (COO⁻) and C-I bonds .
Advanced Research Questions
Q. How can contradictory data on this compound’s inhibitory effects in enzymatic studies be resolved?
Discrepancies in inhibition constants (e.g., Kc values) may arise from assay conditions (pH, temperature) or enzyme isoforms. A meta-analysis of published inhibition data should normalize variables like ionic strength and co-factor availability. For example, the inhibition of D-amino acid oxidase by o-iodosobenzoate (reduced to o-iodobenzoate) shows a 300-fold difference in Kc (1.3 × 10⁻⁴ M vs. 4.4 × 10⁻² M) depending on glutathione (GSH) presence . Mechanistic studies using stopped-flow kinetics or isothermal titration calorimetry (ITC) can clarify binding thermodynamics .
Q. What strategies optimize this compound’s reactivity in palladium-catalyzed coupling reactions?
Ligand selection (e.g., phosphine vs. N-heterocyclic carbenes) and solvent polarity significantly impact reaction efficiency. A design-of-experiments (DoE) approach can model variables like temperature (80–120°C), catalyst loading (1–5 mol%), and substrate ratios. Comparative studies using o-iodobenzoate derivatives (e.g., bromo or chloro analogs) help isolate electronic effects .
Q. How do computational models predict this compound’s interactions in biological systems?
Density functional theory (DFT) simulations can map electrostatic potentials and frontier molecular orbitals to predict binding sites. Molecular docking with target enzymes (e.g., oxidoreductases) should account for solvation effects and conformational flexibility. Validation via experimental IC₅₀ values or X-ray crystallography is critical .
Q. What are the challenges in reconciling in vitro and in vivo toxicity data for this compound?
In vitro assays often underestimate metabolic degradation or transporter-mediated efflux. Comparative pharmacokinetic studies (e.g., plasma protein binding, hepatic clearance) using LC-MS/MS are necessary. Zebrafish or rodent models can bridge gaps by evaluating bioaccumulation and organ-specific toxicity .
Methodological Guidance
How should researchers formulate hypothesis-driven questions about this compound’s mechanisms?
Apply the FINER criteria:
- Feasible : Ensure access to analytical tools (e.g., HPLC-MS).
- Interesting : Address gaps, such as its dual role as an inhibitor/substrate in redox enzymes.
- Novel : Explore understudied applications (e.g., radiopharmaceutical precursors).
- Ethical : Adhere to safety protocols for handling iodinated compounds.
- Relevant : Align with broader goals like enzyme engineering or drug design .
Q. What statistical approaches are appropriate for analyzing dose-response data involving this compound?
Nonlinear regression (e.g., Hill equation) models concentration-effect relationships. For small datasets, bootstrap resampling improves confidence intervals. Multivariate analysis (e.g., PCA) identifies confounding variables in high-throughput screens .
Q. How can literature reviews on this compound avoid bias and ensure comprehensiveness?
Use systematic review protocols:
- Search databases (SciFinder, Web of Science) with controlled vocabulary (e.g., "o-iodobenzoate AND kinetics").
- Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000).
- Critically appraise studies using tools like GRADE for evidence quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
